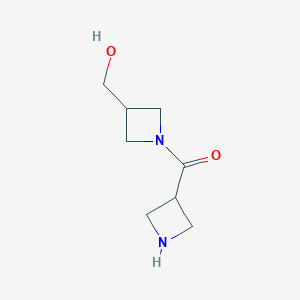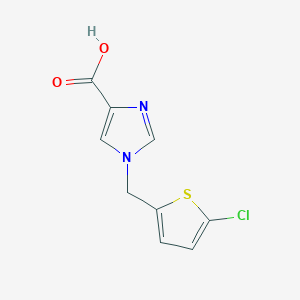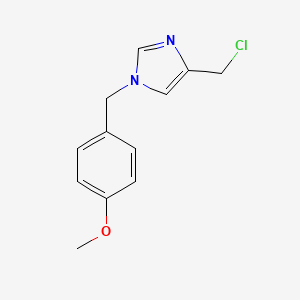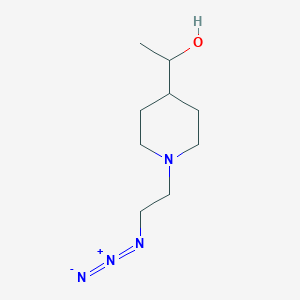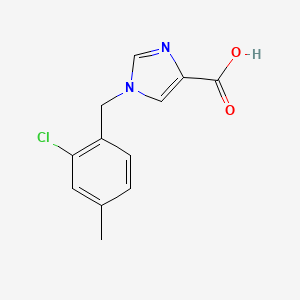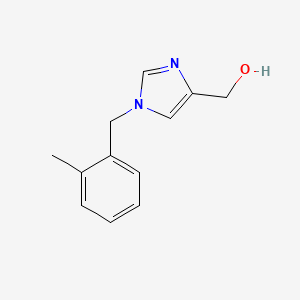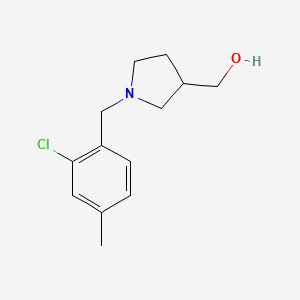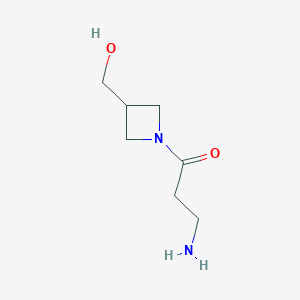
3-Amino-1-(3-(hydroxyméthyl)azétidin-1-yl)propan-1-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of “3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one” is 141.17 . The InChI code is 1S/C7H11NO2/c1-2-7(10)8-3-6(4-8)5-9/h2,6,9H,1,3-5H2 .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Applications De Recherche Scientifique
Surrogates d'acides aminés
Les azétidines, telles que la 3-Amino-1-(3-(hydroxyméthyl)azétidin-1-yl)propan-1-one, sont considérées comme remarquables pour leur aptitude à servir de surrogates d'acides aminés . Cela signifie qu'elles peuvent être utilisées pour imiter la structure et la fonction des acides aminés dans les systèmes biologiques, ce qui peut être utile dans le développement de nouveaux médicaments et thérapies .
Chimie peptidomimétique
Le potentiel du composé en chimie peptidomimétique est également remarquable . Les peptidomimétiques sont des composés qui imitent la structure et la fonction des peptides, et ils ont un potentiel important dans la découverte et le développement de médicaments .
Chimie des acides nucléiques
Les azétidines ont également des applications potentielles en chimie des acides nucléiques . Elles pourraient être utilisées pour créer des analogues d'acides nucléiques, ce qui pourrait aider à l'étude de la structure et de la fonction de l'ADN et de l'ARN .
Processus catalytiques
Les azétidines sont également utilisées dans divers processus catalytiques, notamment les additions de Henry, Suzuki, Sonogashira et Michael . Ces réactions sont fondamentales en chimie organique et sont largement utilisées dans la synthèse de divers composés organiques .
Réactions d'ouverture et d'extension de cycle
Les azétidines représentent une classe importante de composés tendus, ce qui en fait d'excellents candidats pour les réactions d'ouverture et d'extension de cycle . Ces réactions peuvent être utilisées pour créer une grande variété d'autres composés, élargissant ainsi les possibilités de synthèse chimique .
Synthèse de dérivés d'acides aminés hétérocycliques
Le composé peut être utilisé dans la synthèse de nouveaux dérivés d'acides aminés hétérocycliques contenant des cycles azétidines . Ce processus implique une réaction de Horner–Wadsworth–Emmons catalysée par la DBU, suivie d'une addition aza-Michael avec des hétérocycles NH .
Réaction de couplage croisé de Suzuki–Miyaura
Le composé peut être utilisé dans la réaction de couplage croisé de Suzuki–Miyaura . Cette réaction est un type de réaction de couplage croisé catalysée par le palladium, utilisée pour synthétiser des liaisons carbone-carbone .
Sous-unité pharmacophore
L'azétidine dans les molécules aza-hétérocycliques, telles que la this compound, est utilisée comme sous-unité pharmacophore pour une grande variété de produits naturels et synthétiques présentant une variété d'activités biologiques . Cela en fait un outil précieux dans le développement de nouveaux médicaments et thérapies .
Ce ne sont là que quelques-unes des nombreuses applications potentielles de la “this compound” dans la recherche scientifique. C'est un composé polyvalent avec un potentiel immense pour des découvertes et des avancées révolutionnaires dans divers domaines.
Safety and Hazards
Mécanisme D'action
Action Environment:
Environmental factors (pH, temperature, co-administered drugs) influence efficacy and stability. For instance, acidic pH enhances ADA inhibition, while heat may degrade the compound.
Remember, this compound’s therapeutic potential lies in its modulation of purine metabolism and adenosine signaling. Its precise clinical applications warrant further investigation. 🌟
Analyse Biochimique
Biochemical Properties
3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, altering their catalytic activity and thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound may bind to the active site of an enzyme, preventing substrate binding and thereby inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its catalytic efficiency. Additionally, 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biochemical activity over extended periods . Under different conditions, it may undergo degradation, leading to a loss of activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce lasting changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth . At higher doses, it may induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level. These findings highlight the importance of dosage optimization in the application of this compound in biochemical research.
Metabolic Pathways
3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with specific enzymes and cofactors. For instance, it may act as a substrate for certain enzymes, undergoing biochemical transformations that produce active metabolites. These interactions can influence metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism. The compound’s involvement in these pathways underscores its potential as a tool for studying metabolic processes and developing therapeutic interventions.
Transport and Distribution
The transport and distribution of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues also determines its overall bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is a critical factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with metabolic enzymes and influence cellular energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Propriétés
IUPAC Name |
3-amino-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-2-1-7(11)9-3-6(4-9)5-10/h6,10H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTSSIJTWXGCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





